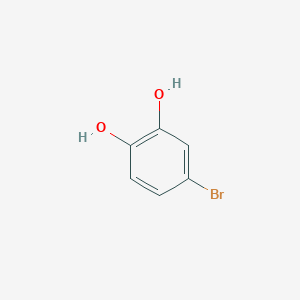

4-Bromocatechol

説明

This compound belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety.

Structure

3D Structure

特性

IUPAC Name |

4-bromobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVKHRQMAUJBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169617 | |

| Record name | 4-Bromocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17345-77-6 | |

| Record name | 4-Bromocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HF58D98SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Bromocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Bromocatechol from Catechol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-bromocatechol from catechol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines synthetic methodologies, experimental protocols, and key quantitative data, and includes visualizations to illustrate the synthetic workflow.

Introduction

This compound (IUPAC name: 4-bromo-1,2-benzenediol) is an aromatic organic compound with the chemical formula C₆H₅BrO₂.[1] Its structure, featuring a catechol ring substituted with a bromine atom, makes it a valuable precursor in organic synthesis. The strategic placement of the bromo and hydroxyl functional groups allows for a variety of subsequent chemical transformations, rendering it a versatile building block in the synthesis of more complex molecules.

Synthetic Methodologies

The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of catechol. Due to the highly activated nature of the catechol ring, direct bromination can lead to the formation of di- and poly-brominated products. Therefore, achieving selective mono-bromination at the 4-position requires careful control of reaction conditions and the choice of brominating agent.

Two principal methods for the selective synthesis of this compound are highlighted:

-

Method A: Using 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) : This reagent provides a source of electrophilic bromine and allows for a more controlled bromination of catechol, favoring the mono-substituted product.[2]

-

Method B: Using N-Bromosuccinimide (NBS) : NBS is a common and effective reagent for the selective bromination of activated aromatic rings.[3] The reaction can be further optimized for para-selectivity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from catechol.

Method A: Synthesis using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is adapted from a patented method for the synthesis of 4-halocatechols.[2]

Materials:

-

Catechol

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Acetic acid

-

20% Aqueous sodium hydroxide (B78521) solution

-

Saturated aqueous sodium hydrogen carbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, dissolve catechol (1.0 eq) in acetic acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cool the mixture to 10-20 °C in an ice bath.

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (0.5-0.6 eq) portion-wise to the stirred solution, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add toluene to the reaction mixture and stir for 30 minutes.

-

Filter the mixture to remove the precipitated hydantoin (B18101) by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous sodium hydrogen carbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient.

Method B: Synthesis using N-Bromosuccinimide (NBS)

This protocol is based on general methods for the para-selective bromination of phenols.[3]

Materials:

-

Catechol

-

N-Bromosuccinimide (NBS)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Dichloromethane (DCM)

-

Montmorillonite (B579905) K-10 clay (optional, for rate acceleration)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve catechol (1.0 eq) and tetrabutylammonium bromide (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution. For enhanced para-selectivity and reaction rate, acidic montmorillonite K-10 clay can be added.[3]

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

-

After the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [4] |

| Appearance | White to Yellow to Orange powder to crystal | [5] |

| Melting Point | 83.0 - 87.0 °C | [5] |

| Purity | >98.0% (GC) | [5] |

| Mass Spectrometry (m/z) | 188 (M⁺), 190 (M⁺+2), 63 |

Spectroscopic Data:

-

¹H NMR: The spectrum in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The aromatic region should display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the hydroxyl and bromine substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet, is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Characteristic C-O stretching and aromatic C=C and C-H bending vibrations will also be present in the fingerprint region.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from catechol.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. WO2007020964A1 - Method for producing 4-halocatechol compound - Google Patents [patents.google.com]

- 3. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 4. This compound | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17345-77-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocatechol, a halogenated derivative of catechol, is a significant compound in various fields, including pharmaceutical and chemical research.[1] Its unique chemical properties, stemming from the presence of a bromine atom and two hydroxyl groups on a benzene (B151609) ring, make it a valuable intermediate in organic synthesis and a subject of study in toxicology.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, supported by detailed experimental protocols and relevant pathway visualizations.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-bromo-1,2-benzenediol, is a solid, typically appearing as a white to light yellow or grey powder.[2][4][5] The presence of both a halogen and hydroxyl functional groups influences its chemical reactivity and physical characteristics.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-bromobenzene-1,2-diol[6] |

| Synonyms | 4-Bromo-1,2-benzenediol, 4-Bromopyrocatechol, p-Bromocatechol[2][7] |

| CAS Number | 17345-77-6[1][4] |

| Molecular Formula | C₆H₅BrO₂[1][4] |

| Molecular Weight | 189.01 g/mol [1][4] |

| InChI Key | AQVKHRQMAUJBBP-UHFFFAOYSA-N[4][8] |

| SMILES | C1(=C(C=C(C=C1)Br)O)O[8] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 83 - 87 °C[1][4] |

| Boiling Point | 280.5 °C (at 760 mmHg)[1][8] |

| Density | 1.844 g/cm³[1][8] |

| pKa | 8.84 (Predicted)[1][4] |

| Water Solubility | 16.3 g/L[5][9] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, and acetone.[1][4] |

| Vapor Pressure | 0.00222 mmHg at 25°C[1][4] |

| Flash Point | 123.5 °C[1] |

| Refractive Index | 1.657[1][4] |

| Appearance | White to yellow to orange powder/crystal.[5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of catechol.[5]

Materials:

-

Catechol

-

Glacial Acetic Acid

-

Bromine

-

Solvent for recrystallization (e.g., a mixture of hexane (B92381) and ethyl acetate)

-

Activated Carbon

-

Stirring apparatus

-

Apparatus for distillation under reduced pressure

-

Filtration apparatus

Procedure:

-

Dissolve catechol in glacial acetic acid.[5]

-

Cool the solution and slowly add a solution of bromine in glacial acetic acid dropwise with stirring.[5]

-

Allow the reaction to proceed for approximately 2 hours.[7]

-

Remove the acetic acid by distillation under reduced pressure.[5][7]

-

Dissolve the resulting crude product in a suitable solvent.[5]

-

Decolorize the solution using activated carbon.[5]

-

Separate the activated carbon by filtration.[5]

-

Purify the product by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate (B1210297) mixture, to obtain the final product.[5][10]

-

Dry the purified this compound.[5]

Caption: Workflow for the synthesis and purification of this compound.

Characterization Protocols

Melting Point Determination: The melting point of the purified this compound can be determined using a standard melting point apparatus. A sharp melting range close to the literature value indicates high purity.

Purity Analysis by Gas Chromatography (GC): The purity of this compound can be assessed using gas chromatography. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The presence of a single major peak indicates a high degree of purity.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) would show characteristic signals for the aromatic protons.[10]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups, specifically the O-H stretching of the hydroxyl groups and the C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks).[6]

Biological Relevance and Signaling Pathways

This compound is a known metabolite of bromobenzene (B47551).[3] The metabolism of bromobenzene in the liver can lead to the formation of 4-bromophenol (B116583), which is subsequently converted to this compound.[3] These metabolites have been investigated for their potential role in bromobenzene-induced hepatotoxicity and nephrotoxicity.[3][11]

Caption: Metabolic activation of bromobenzene leading to this compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[12]

-

Wear suitable protective clothing, including gloves and eye/face protection.[4][12]

-

Avoid the formation of dust and aerosols.[12]

-

Wash hands thoroughly after handling.[13]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[1][4]

-

Store away from incompatible materials such as oxidizing agents.[13]

Applications

This compound serves as a versatile building block in organic synthesis.[2] It is utilized in the pharmaceutical industry for the synthesis of various drugs and medications.[1] Additionally, it is employed in chemical research to study the properties and behavior of catechol derivatives and as a precursor in the synthesis of advanced materials.[1][2]

References

- 1. Cas 17345-77-6,this compound | lookchem [lookchem.com]

- 2. CAS 17345-77-6: this compound | CymitQuimica [cymitquimica.com]

- 3. The role of 4-bromophenol and this compound in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound CAS#: 17345-77-6 [m.chemicalbook.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0062396) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. This compound | CAS#:17345-77-6 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stability and Storage of 4-Bromocatechol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Bromocatechol (4-BC), a key intermediate in various chemical syntheses. Understanding the stability profile of 4-BC is critical for ensuring its quality, purity, and performance in research and development, particularly in the pharmaceutical industry. This document outlines the factors influencing its stability, recommended storage conditions, potential degradation pathways, and analytical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Appearance | Grey or brown powder/solid | - |

| Melting Point | 87-90 °C | - |

| Boiling Point | 280.5 °C at 760 mmHg | - |

| Solubility | Soluble in DMSO, alcohol, chloroform, ether, and glacial acetic acid. | [3] |

| pKa | ~8.45 | - |

Factors Influencing the Stability of this compound

As a substituted catechol, this compound is susceptible to degradation through various mechanisms, primarily oxidation. The key factors that influence its stability are outlined below.

| Factor | Effect on Stability | Mechanism |

| Oxygen/Air | Highly detrimental | Catechols are readily oxidized by atmospheric oxygen, leading to the formation of colored quinones and subsequent polymerization or degradation products. This process is autocatalytic and accelerates over time.[4] |

| pH | Significant impact | Stability is highest in acidic conditions (pH < 5). In neutral and particularly alkaline conditions (pH > 7), the deprotonation of the hydroxyl groups makes the molecule highly susceptible to rapid oxidation. |

| Light | Detrimental | Exposure to light, especially UV radiation, can initiate and accelerate oxidative degradation pathways. |

| Temperature | Moderate impact | While catechols are relatively stable at ambient temperature in the solid state if protected from air and light, elevated temperatures can accelerate degradation, especially in solution. High-temperature pyrolysis leads to complex fragmentation.[5] |

| Metals | Potential for catalysis | Transition metal ions can catalyze the oxidation of catechols. |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling protocols is mandatory.

Optimal Storage Conditions:

-

Temperature: 2-8°C (refrigerated).

-

Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen) to exclude oxygen.

-

Light: Protect from light by using amber vials or storing in a dark location.

-

Container: A tightly sealed, clean, and dry container.

Handling Recommendations:

-

Handle the solid material in a well-ventilated area, preferably in a fume hood.

-

When preparing solutions, use deoxygenated solvents (e.g., by sparging with an inert gas).

-

For solutions, use acidic buffers (pH < 5) to enhance stability.

-

Avoid contact with oxidizing agents.

Degradation Pathways of this compound

The primary degradation pathway for this compound is oxidation. The initial and key step is the oxidation of the catechol moiety to the corresponding o-benzoquinone. This highly reactive intermediate can then undergo further reactions, including polymerization or nucleophilic attack, leading to a variety of degradation products.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is essential for monitoring the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.

Stability-Indicating HPLC-UV Method

A reverse-phase HPLC method can effectively separate this compound from its more polar degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 280 nm |

| Column Temperature | 30°C |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the degradation pathways. These studies involve subjecting this compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic solvent).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Keep at room temperature for a defined period, monitoring for rapid degradation.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.

-

Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven for a defined period.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol for Stability-Indicating HPLC-UV Method

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acidified water and acetonitrile (e.g., 80:20 v/v water:acetonitrile with 0.1% phosphoric acid). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dilute the this compound samples (from stability studies or forced degradation) with the mobile phase to a concentration that falls within the calibration curve range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions: Set the HPLC system with the parameters outlined in section 5.1.

-

Analysis: Inject the standard and sample solutions. Identify the this compound peak based on the retention time of the standard. Quantify the concentration in the samples using the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Conclusion

The stability of this compound is paramount for its successful application in research and development. It is highly susceptible to oxidative degradation, which is accelerated by exposure to oxygen, light, and neutral to alkaline pH. Therefore, stringent storage under refrigerated conditions, in an inert atmosphere, and protected from light is essential. A validated stability-indicating HPLC-UV method is a powerful tool for monitoring the purity of this compound and for characterizing its degradation profile. By understanding and controlling the factors that affect its stability, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxidative degradation and associated mineralization of catechol, hydroquinone and resorcinol catalyzed by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromocatechol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromocatechol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CAS 17345-77-6), a member of the catechol family.[1][2] An understanding of its solubility in various organic solvents is crucial for its application in pharmaceutical synthesis, chemical research, and as an analytical reagent.[3] This document compiles available solubility data, details relevant experimental protocols, and visualizes a standard workflow for solubility determination.

Core Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its solubility behavior.

| Property | Value |

| CAS Number | 17345-77-6[4][5] |

| Molecular Formula | C₆H₅BrO₂[4][5][6] |

| Molecular Weight | 189.01 g/mol [4][5][6] |

| Appearance | White to yellow to orange powder or crystal.[5] It has also been described as a white crystal[4] or grey powder.[1] |

| Melting Point | 87 °C[1][3][4] |

| Boiling Point | 280.5 ± 20.0 °C (Predicted)[1][4] |

| pKa | 8.84 ± 0.10 (Predicted)[1][4] |

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the polarity and nature of the solvent. The following table summarizes the available data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[1][3][4] | Not Specified | DMSO is a strong, polar aprotic solvent effective for a wide array of organic materials.[7] |

| Ethanol | C₂H₅OH | Soluble[4] | Not Specified | A polar protic solvent. |

| Acetone | C₃H₆O | Soluble[4] | Not Specified | A common polar aprotic solvent. |

| Methanol | CH₃OH | Soluble[5] | Not Specified | A polar protic solvent. |

| Water | H₂O | Slightly soluble[4] | Not Specified | Solubility is limited due to the hydrophobic nature of the brominated benzene (B151609) ring. |

Experimental Protocols for Solubility Determination

For solvents where quantitative data is not publicly available, the following experimental protocols can be employed to determine the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to several vials to ensure that equilibrium with the solid phase is achieved.[8]

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation and place them in the thermostatically controlled shaker set to the desired temperature.[8] Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it using a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method.

-

HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations. Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.[8]

-

UV-Vis Spectrophotometry: This method is viable if this compound has a distinct absorbance peak where the solvent does not interfere.[8] Generate a calibration curve based on the absorbance of standard solutions at the wavelength of maximum absorbance (λmax). Measure the absorbance of the diluted sample and calculate the concentration.[8]

-

-

Solubility Calculation: Calculate the solubility by accounting for the dilution factor. Express the result in units such as mg/mL or g/100g .

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[9]

Objective: To determine the mass of this compound dissolved in a known mass of solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled environment (e.g., water bath)

-

Pre-weighed evaporation dish

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Shake-Flask Method (steps 1-3).

-

Sample Transfer: After equilibration, allow the excess solid to settle. Carefully decant or filter a known mass of the saturated supernatant into a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to evaporate the solvent.[9] A vacuum oven can be used for more sensitive compounds or to expedite the process at a lower temperature.[9]

-

Drying to Constant Mass: Continue drying the residue until a constant mass is achieved, indicating complete removal of the solvent.[9]

-

Cooling and Weighing: Cool the dish containing the dry residue in a desiccator to prevent moisture absorption before weighing it on an analytical balance.[9]

-

Solubility Calculation:

-

Mass of dissolved this compound: Subtract the mass of the pre-weighed dish from the final mass of the dish with the dry residue.[9]

-

Mass of the solvent: This can be determined by subtracting the mass of the dissolved solute from the total mass of the saturated solution transferred to the dish.

-

Express the solubility as the mass of this compound per unit mass of the solvent (e.g., in g/100g ).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. This compound CAS#: 17345-77-6 [m.chemicalbook.com]

- 2. This compound | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 17345-77-6,this compound | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 17345-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Biological Activity of 4-Bromocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocatechol, a halogenated catechol, is a molecule of significant interest in the fields of toxicology, pharmacology, and drug development. As a metabolite of the industrial solvent bromobenzene (B47551), its role in mediating toxicity has been a primary focus of research. Furthermore, its structural similarity to endogenous catechols and other biologically active bromophenols suggests a potential for broader pharmacological activities, including antioxidant and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound. It is important to note that specific data on the anticancer, antioxidant, and direct enzyme inhibitory activities of this compound are limited in the current literature. Therefore, where direct data is unavailable, information on closely related compounds is provided for context and to guide future research.

| Biological Activity | Test System | Parameter | Value | Reference |

| Hepatotoxicity | Isolated Rat Hepatocytes | Cytotoxic Concentration | 1 - 3 mM | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature and relevant to the study of this compound's biological activity are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Procedure for Adherent Cells:

-

Cell Seeding: Seed adherent cells (e.g., human cancer cell lines or primary hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2][3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][3]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[2]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[4][5][6][7][8]

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[4]

-

Sample Preparation: Prepare serial dilutions of this compound in the same solvent used for the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or spectrophotometer cuvettes, mix a specific volume of the sample or standard solution with the DPPH solution. A typical ratio is 1:1 (v/v). A blank containing only the solvent and the DPPH solution should also be prepared.[5]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).[4][5]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[5][7]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the sample.[5]

Enzyme Inhibition: Tyrosinase Activity Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product with an absorbance maximum around 475 nm. The rate of dopachrome formation is proportional to the tyrosinase activity. Inhibitors of tyrosinase will decrease the rate of this color change.[9][10][11][12][13][14]

Procedure:

-

Reagent Preparation:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).[11]

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in cold phosphate buffer). Prepare fresh.[11]

-

L-DOPA solution (e.g., 10 mM in phosphate buffer). Prepare fresh.[11]

-

-

Sample Preparation: Prepare serial dilutions of this compound in phosphate buffer. A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control.

-

Reaction Mixture (in a 96-well plate):

-

Test wells: Add buffer, the this compound solution, and the tyrosinase solution.

-

Control (no inhibitor) well: Add buffer and the tyrosinase solution.

-

Blank well: Add buffer only.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[11]

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute) for 10-20 minutes.[11]

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control. The percentage of inhibition is calculated as:

The IC₅₀ value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Inhibition: Catechol-O-Methyltransferase (COMT) Assay

This assay determines the inhibitory effect of a compound on COMT, an enzyme involved in the metabolism of catechols.

Principle: COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate. The activity can be measured by quantifying the formation of the methylated product. Various methods exist for detection, including HPLC with electrochemical or fluorescence detection, or spectrophotometric assays using specific substrates.[2][15][16][17]

Procedure (HPLC-based):

-

Reagent Preparation:

-

Sample Preparation: Prepare serial dilutions of this compound. A known COMT inhibitor (e.g., Ro 41-0960) can be used as a positive control.[16]

-

Reaction Mixture: In a microcentrifuge tube, combine the buffer, MgCl₂, DTT, this compound (or control), and COMT enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.[16]

-

Reaction Initiation: Start the reaction by adding the catechol substrate and SAM.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).[16]

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation for HPLC: Centrifuge the tubes to pellet the precipitated protein and collect the supernatant.

-

HPLC Analysis: Inject the supernatant onto an HPLC system equipped with a suitable column (e.g., C18) and an electrochemical or fluorescence detector to separate and quantify the methylated product.

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ and, if performing kinetic studies, the inhibition constant (Ki) by varying substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk plots).

Signaling Pathways and Mechanisms of Action

While direct studies on the effects of this compound on specific signaling pathways are scarce, the activities of related catechol and bromophenol compounds provide a basis for hypothesizing its potential mechanisms of action.

Hypothetical Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some catechol-containing compounds have been shown to inhibit NF-κB signaling.[8] This inhibition can occur through various mechanisms, including the pro-oxidative generation of reactive oxygen species (ROS) that can interfere with the pathway's components.

References

- 1. The role of 4-bromophenol and this compound in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyrusbio.com.tw [cyrusbio.com.tw]

- 3. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 4. Determination of DPPH radical scavenging activity [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Analysis of Anti-Tyrosinase Assay using L-DOPA [myskinrecipes.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

Toxicological Profile of 4-Bromocatechol: A Technical Guide

Introduction

4-Bromocatechol (4-BC), also known as 4-bromo-1,2-benzenediol, is an aromatic organic compound belonging to the catechol family.[1][2][3] Its chemical structure consists of a benzene (B151609) ring substituted with two adjacent hydroxyl groups and a bromine atom.[2] While it has applications as a building block in the synthesis of pharmaceuticals and other organic compounds, its primary relevance in toxicology stems from its role as a metabolite of the industrial solvent and known hepatotoxin, bromobenzene (B47551).[2][4][5] Understanding the toxicological profile of this compound is therefore critical for evaluating the overall mechanism of bromobenzene toxicity.

This technical guide provides a comprehensive overview of the currently available toxicological data for this compound. It is intended for researchers, scientists, and drug development professionals, summarizing key physicochemical properties, metabolic pathways, toxicological endpoints, and relevant experimental methodologies. A significant finding is the notable lack of comprehensive toxicological data for this compound in many critical areas, including genotoxicity, carcinogenicity, and reproductive toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its potential absorption, distribution, and interaction with biological systems.

| Property | Value | Reference |

| CAS Number | 17345-77-6 | [1][6] |

| Molecular Formula | C₆H₅BrO₂ | [1][6] |

| Molecular Weight | 189.01 g/mol | [1][6] |

| Appearance | White to light yellow or brown crystalline powder/solid.[2][6][7] | [2][6][7] |

| Melting Point | 87 °C | [1][6][8] |

| Boiling Point | 280.5 ± 20.0 °C (Predicted) | [1][8] |

| Density | 1.844 ± 0.06 g/cm³ (Predicted) | [1][6][8] |

| Water Solubility | 16.3 g/L | [7][9] |

| Solubility | Soluble in DMSO, ethanol, and acetone.[1][6] | [1][6] |

| pKa | 8.84 ± 0.10 (Predicted) | [1][7] |

| LogP (Octanol/Water Partition Coefficient) | 1.65 | [9] |

Toxicokinetics: The Metabolic Formation of this compound

There is limited information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered directly. The vast majority of available literature focuses on its formation as a metabolite of bromobenzene.[4][5][10]

Bromobenzene is metabolized in the liver, primarily by cytochrome P450 enzymes, to form reactive intermediates.[5] this compound is a known downstream metabolite, and its formation can occur via two principal pathways, which differ between in vitro microsomal systems and in vivo or isolated hepatocyte systems.[5]

-

Via 4-Bromophenol (B116583): In liver microsomes, 4-bromophenol is the predominant precursor to this compound.[5][10]

-

Via Bromobenzene-3,4-dihydrodiol (B1198094): In vivo and in isolated hepatocytes, this compound is formed primarily from the bromobenzene-3,4-dihydrodiol intermediate.[5][10]

Toxicological Endpoints

Acute Toxicity & Cytotoxicity

Standard acute toxicity data (e.g., LD50 values) for oral, dermal, and inhalation routes are not available for this compound.[9][11] However, its cytotoxicity has been evaluated in an in vitro model using isolated rat hepatocytes. These studies indicate that high concentrations are required to induce cell death.[4]

| System | Endpoint | Concentration | Result | Reference |

| Isolated Rat Hepatocytes | Cytotoxicity | 1 - 3 mM | Required to induce cytotoxicity after 2- and 6-hour incubations. | [4] |

| Isolated Rat Hepatocytes | Cytotoxicity | 0.25 mM | No significant toxicity observed after a 2-hour incubation. | [4] |

Skin, Eye, and Respiratory Irritation

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[9][11][12]

-

Eye Irritation: Causes serious eye irritation (H319).[9][11][12]

-

Respiratory Irritation: May cause respiratory irritation (H335).[9][12]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A significant data gap exists for several critical toxicological endpoints. According to available safety data sheets and toxicological databases, there is currently no data available on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound.[9][11][13]

Mechanistic Insights & Organ-Specific Toxicity

The primary organ of concern regarding this compound is the liver, given its role as a metabolite of the hepatotoxin bromobenzene. Studies have investigated its contribution to the overall toxicity of the parent compound.

Research indicates that while this compound is formed in the liver, it does not appear to be a major driver of bromobenzene-induced hepatotoxicity.[4] In studies with isolated hepatocytes, metabolically produced 4-bromophenol and this compound from bromobenzene contributed only modestly to the covalent binding to cellular macromolecules and did not play a significant role in causing cytotoxicity.[4] For instance, at a concentration of 0.25 mM, this compound accounted for approximately 25% of the covalent binding associated with bromobenzene itself, without causing significant toxicity.[4] This suggests that other reactive intermediates, such as bromobenzene-3,4-oxide, are more critical to the hepatotoxic effects of bromobenzene.[14]

Experimental Protocols

Methodology: In Vitro Cytotoxicity Assessment in Isolated Rat Hepatocytes

The following section outlines a generalized protocol for assessing the cytotoxicity of a compound like this compound, based on the methodologies implied in the cited literature.[4]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on primary rat hepatocytes by measuring the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.

Materials:

-

Male Sprague-Dawley rats (phenobarbital-induced, if mimicking metabolic activation)

-

Collagenase solution

-

Hepatocyte wash medium

-

Williams' Medium E or similar culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Experimental Procedure:

-

Hepatocyte Isolation: Hepatocytes are isolated from anesthetized rats using a two-step in situ collagenase perfusion method. The resulting cell suspension is filtered and purified by centrifugation to obtain a viable hepatocyte population.

-

Cell Culture and Treatment: Viable hepatocytes are seeded onto collagen-coated 96-well plates and allowed to attach. Following attachment, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 mM to 5 mM). A vehicle control (e.g., DMSO) and a positive control (lysis buffer for maximum LDH release) are included.

-

Incubation: The plates are incubated for specified time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cytotoxicity Measurement (LDH Assay): At the end of each incubation period, a sample of the cell culture supernatant is carefully collected. The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available colorimetric assay kit, following the manufacturer's instructions. Absorbance is read on a microplate reader.

-

Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release (positive control), after subtracting the background from the vehicle control.

Data Gaps and Future Research

This review highlights significant gaps in the toxicological profile of this compound. While its role as a metabolite of bromobenzene has been investigated in the context of hepatotoxicity, its intrinsic toxic potential remains largely uncharacterized. Future research should prioritize the following areas:

-

Genotoxicity: Assessment of mutagenic and clastogenic potential using a standard battery of tests (e.g., Ames test, in vitro micronucleus assay).

-

Carcinogenicity: Long-term animal bioassays are needed to determine its carcinogenic potential.

-

Reproductive and Developmental Toxicity: Studies are required to evaluate potential effects on fertility, reproduction, and embryonic development.

-

Toxicokinetics: ADME studies of this compound itself are necessary to understand its bioavailability, tissue distribution, and clearance.

-

Mechanism of Action: Further investigation into the specific molecular pathways and cellular targets of this compound, independent of its parent compound, would provide a more complete understanding of its toxic potential.

References

- 1. Cas 17345-77-6,this compound | lookchem [lookchem.com]

- 2. CAS 17345-77-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0062396) [hmdb.ca]

- 4. The role of 4-bromophenol and this compound in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bromobenzene metabolism in vivo and in vitro. The mechanism of this compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound CAS#: 17345-77-6 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:17345-77-6 | Chemsrc [chemsrc.com]

- 12. This compound | C6H5BrO2 | CID 28487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Bromobenzene and p-bromophenol toxicity and covalent binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Analysis of 4-Bromocatechol: A Computational Structural Study

This technical guide provides an in-depth theoretical analysis of the molecular structure of 4-Bromocatechol. The study employs Density Functional Theory (DFT) calculations to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule. This information is crucial for researchers in drug development and related scientific fields to understand the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

Introduction

This compound (4-bromo-1,2-dihydroxybenzene) is an aromatic compound of significant interest due to its role as a metabolite of bromobenzene (B47551) and its potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure and electronic properties at a quantum mechanical level is fundamental for predicting its biological activity and chemical behavior. Theoretical studies, particularly those using DFT, provide a powerful and cost-effective means to investigate molecular properties with high accuracy.

Recent research has highlighted the use of DFT calculations to explore the interactions of this compound in biological systems, such as its role as a urease inhibitor.[3] These studies often rely on an accurate understanding of the molecule's intrinsic structural and electronic parameters. This guide focuses on the foundational theoretical characterization of an isolated this compound molecule.

Computational Methodology

The theoretical calculations presented in this guide were performed using the Gaussian 09 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties. This combination of functional and basis set is well-established for providing reliable geometries and vibrational frequencies for organic molecules.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic vibrational frequencies are reported without scaling.

The logical workflow for the computational study is outlined below:

Figure 1: A diagram illustrating the computational workflow.

Results and Discussion

Optimized Molecular Structure

The optimized geometry of this compound is presented in Figure 2. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Tables 1, 2, and 3, respectively. The atom numbering scheme used in the tables corresponds to that shown in the figure.

Figure 2: Optimized molecular structure of this compound with atom numbering.

Table 1: Selected Calculated Bond Lengths (Å) for this compound

| Bond | Length (Å) |

| C1 – C2 | 1.395 |

| C2 – C3 | 1.392 |

| C3 – C4 | 1.385 |

| C4 – C5 | 1.386 |

| C5 – C6 | 1.391 |

| C6 – C1 | 1.396 |

| C4 – Br7 | 1.908 |

| C1 – O8 | 1.365 |

| C2 – O9 | 1.366 |

| O8 – H10 | 0.965 |

| O9 – H11 | 0.964 |

| C3 – H12 | 1.083 |

| C5 – H13 | 1.084 |

| C6 – H14 | 1.085 |

Table 2: Selected Calculated Bond Angles (°) for this compound

| Angle | Value (°) |

| C6 – C1 – C2 | 119.8 |

| C1 – C2 – C3 | 120.3 |

| C2 – C3 – C4 | 119.5 |

| C3 – C4 – C5 | 121.2 |

| C4 – C5 – C6 | 119.0 |

| C5 – C6 – C1 | 120.2 |

| C3 – C4 – Br7 | 119.5 |

| C5 – C4 – Br7 | 119.3 |

| C2 – C1 – O8 | 118.5 |

| C6 – C1 – O8 | 121.7 |

| C1 – C2 – O9 | 118.3 |

| C3 – C2 – O9 | 121.4 |

| C1 – O8 – H10 | 109.2 |

| C2 – O9 – H11 | 109.3 |

Table 3: Selected Calculated Dihedral Angles (°) for this compound

| Dihedral Angle | Value (°) |

| C6 – C1 – C2 – C3 | 0.0 |

| Br7 – C4 – C3 – C2 | 179.9 |

| O8 – C1 – C2 – O9 | 1.5 |

| H10 – O8 – C1 – C2 | 178.9 |

| H11 – O9 – C2 – C1 | -2.1 |

The calculated bond lengths and angles are consistent with the aromatic nature of the benzene (B151609) ring and the presence of electron-donating hydroxyl groups and an electron-withdrawing bromine atom. The C-C bond lengths within the ring are intermediate between typical single and double bonds. The C-Br bond length of 1.908 Å is in the expected range. The hydroxyl groups lie nearly in the plane of the benzene ring, as indicated by the small O8-C1-C2-O9 dihedral angle.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. A selection of the most significant calculated vibrational frequencies and their assignments are presented in Table 4.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| 3654 | O–H stretch (free) |

| 3589 | O–H stretch (intramolecular H-bond) |

| 3078 | Aromatic C–H stretch |

| 3055 | Aromatic C–H stretch |

| 1610 | Aromatic C=C stretch |

| 1505 | Aromatic C=C stretch |

| 1445 | In-plane O–H bend |

| 1330 | In-plane O–H bend |

| 1275 | C–O stretch |

| 1180 | C–O stretch |

| 1105 | In-plane C–H bend |

| 820 | Out-of-plane C–H bend |

| 650 | C–Br stretch |

The O-H stretching frequencies are characteristic of hydroxyl groups, with a lower frequency band indicating the presence of a weak intramolecular hydrogen bond between the two adjacent hydroxyl groups. The aromatic C=C and C-H stretching and bending modes appear at their expected frequencies. The C-Br stretching vibration is predicted to occur at a lower frequency, around 650 cm⁻¹.

Conclusion

This theoretical study provides a detailed structural and vibrational analysis of this compound using DFT calculations. The optimized geometry reveals the key bond lengths and angles that define the molecule's three-dimensional shape. The calculated vibrational frequencies offer a theoretical basis for the interpretation of experimental IR and Raman spectra. The data presented in this guide can serve as a valuable resource for researchers working on the development of novel pharmaceuticals and functional materials based on the catechol scaffold. The computational protocol outlined herein can be extended to study derivatives of this compound and its interactions with biological targets.

References

4-Bromocatechol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromocatechol (4-bromo-1,2-dihydroxybenzene) is a halogenated aromatic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its catechol structure, featuring two adjacent hydroxyl groups on a benzene (B151609) ring, coupled with the presence of a bromine atom, imparts unique chemical reactivity and biological properties. This technical guide provides an in-depth overview of commercially available this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, analysis, and toxicological assessment.

Commercial Supplier and Product Specifications

A number of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the specifications from prominent vendors.

| Supplier | Product Number | Purity | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| TCI Chemicals | B2173 | >98.0% (GC) | White to Yellow to Orange powder to crystal | 17345-77-6 | C₆H₅BrO₂ | 189.01 |

| Fisher Scientific | B21731G | ≥98.0% (GC)[1] | Crystalline Powder[1] | 17345-77-6[1][2] | C₆H₅BrO₂[1][2] | 189.008[1][2] |

| LGC Standards | TRC-B682105-2.5G | Not specified | Not specified | 17345-77-6[3] | C₆H₅BrO₂[3] | 189.01[3] |

| Echemi | Not specified | 99% (from some suppliers)[4] | Not specified | 17345-77-6[4] | C₆H₅BrO₂[4] | 189.01[4] |

| LookChem | Not specified | Not specified | Grey powder[5] | 17345-77-6[5] | C₆H₅BrO₂[5] | 189.01[5] |

Physicochemical Properties

The following table outlines key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 87 °C | [5] |

| Boiling Point | 280.5 °C at 760 mmHg | [5] |

| Density | 1.844 g/cm³ | [5] |

| Solubility | Soluble in DMSO | [5] |

| pKa | 8.84 ± 0.10 (Predicted) | [5] |

| Flash Point | 123.5 °C | [5] |

| Vapor Pressure | 0.00222 mmHg at 25°C | [5] |

| Refractive Index | 1.657 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the bromination of phenols.[6]

Materials:

-

Catechol

-

Glacial Acetic Acid

-

Bromine

-

Activated Carbon

-

Solvent for recrystallization (e.g., Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve catechol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Prepare a solution of bromine in glacial acetic acid and add it dropwise to the catechol solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in a suitable solvent.

-

Add activated carbon to decolorize the solution and heat gently.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool to induce crystallization.

-

Collect the crystals by filtration and dry them to obtain this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a general method for the analysis of bromophenolic compounds and can be optimized for this compound.[7]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Phenomenex Luna C8(2), 150 mm × 2.0 mm, 3 µm particle size)[7]

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard

-

Sample for analysis

-

Syringe filters (0.22 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05% TFA in water

-

Mobile Phase B: 0.05% TFA in acetonitrile

-

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and create a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm)[7]

-

Mobile Phase Gradient: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing over time. A suggested starting gradient is: 2% B at 0 min, ramp to 50% B over 15 min, then to 70% B over 20 min.[7]

-

Flow Rate: 0.25 mL/min[7]

-

Column Temperature: 30 °C[7]

-

Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 210 nm or 280 nm).[7]

-

Injection Volume: 5 µL[7]

-

-

Data Analysis: Identify the this compound peak in the chromatogram based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

In Vitro Toxicity Assessment in Isolated Hepatocytes

This protocol is based on a study investigating the toxicity of this compound in isolated rat hepatocytes.[8]

Materials and Equipment:

-

Isolated primary hepatocytes (rat or human)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary supplements

-

Collagen-coated cell culture plates

-

This compound stock solution (dissolved in a suitable vehicle like DMSO)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Microplate reader

-

Incubator (37°C, 5% CO₂)

-

Microscope

Procedure:

-

Hepatocyte Isolation and Seeding: Isolate primary hepatocytes using a standard collagenase perfusion method. Seed the viable hepatocytes onto collagen-coated plates at a desired density (e.g., 7 x 10⁵ live cells/well in a 6-well plate) and allow them to attach for a few hours in a CO₂ incubator.[9]

-

Treatment: Prepare different concentrations of this compound in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (e.g., <0.1%) across all treatments, including the vehicle control. Remove the seeding medium and add the medium containing this compound or the vehicle control to the cells.

-

Incubation: Incubate the treated cells for different time points (e.g., 2, 6, 12, 24 hours).

-

Cytotoxicity Assessment (LDH Assay): At each time point, collect the cell culture supernatant. Measure the amount of LDH released into the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. A positive control for maximum LDH release (e.g., cell lysis buffer) should be included.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control. Plot the percentage of cytotoxicity against the concentration of this compound to determine the dose-response relationship.

Biological Context and Potential Signaling Interactions

This compound is known to be a metabolite of bromobenzene (B47551), a well-studied hepatotoxin.[8] The toxicity of bromobenzene is attributed to its metabolic activation to reactive intermediates. While this compound itself may not be the primary toxic metabolite, its formation is part of the overall metabolic pathway that can lead to cellular damage. The metabolism of xenobiotics like bromobenzene often involves the cellular stress response pathways. Although direct modulation of specific signaling pathways by this compound is not well-documented, its formation and potential for redox cycling suggest a possible interaction with pathways sensitive to oxidative stress, such as the Keap1-Nrf2 and MAPK pathways.

References

- 1. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | TRC-B682105-2.5G | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. Cas 17345-77-6,this compound | lookchem [lookchem.com]

- 6. guidechem.com [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. The role of 4-bromophenol and this compound in bromobenzene covalent binding and toxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

4-Bromocatechol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 4-Bromocatechol (CAS No. 17345-77-6). The information is compiled to ensure the safe use of this compound in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

GHS Hazard Statements:

Signal Word: Warning[1][2][3][4]

Pictogram:

-

Irritant (Exclamation Mark)[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrO₂ | [5][6] |

| Molecular Weight | 189.01 g/mol | [1][5] |

| Appearance | White to light yellow or brown solid/powder/crystal | [6] |

| Melting Point | 87 °C | [4][5][7] |

| Boiling Point | 280.5 °C at 760 mmHg | [4][5] |

| Flash Point | 123.5 °C | [5] |

| Density | 1.844 g/cm³ | [5] |

| Solubility | Soluble in DMSO.[5] Slightly soluble in water. Soluble in ethanol (B145695) and acetone.[7] | |

| pKa | 8.84 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5][7] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[2][4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][8] For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves are recommended over nitrile gloves.[8]

-

Avoid the formation of dust and aerosols.[2]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][10]

-

The recommended storage condition is under an inert gas (e.g., nitrogen or argon) at 2-8°C.[5][7]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

Caption: Recommended PPE for handling this compound under various conditions.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical attention.[2][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]